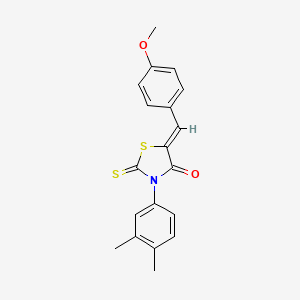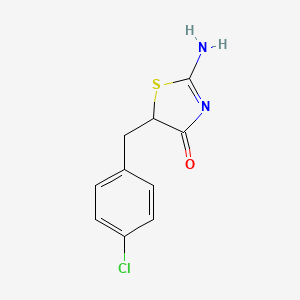
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one, also known as CBIT, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. CBIT has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
作用機序
The exact mechanism of action of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one exerts its biological activity by modulating the activity of various signaling pathways, including the NF-κB pathway and the MAPK pathway. 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been found to inhibit the growth of various bacteria, including MRSA.
実験室実験の利点と制限
One of the advantages of using 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one. One area of research could be the development of more efficient synthesis methods for 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one. Another area of research could be the investigation of the potential therapeutic applications of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one in various diseases, including cancer and bacterial infections. Furthermore, the mechanism of action of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one could be further elucidated to better understand its biological activity.
合成法
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate to form the corresponding imine intermediate. The imine intermediate is then reacted with thiourea to yield 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one. The overall yield of the synthesis is about 50%.
科学的研究の応用
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In addition, 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been shown to have anti-bacterial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
2-amino-5-[(4-chlorophenyl)methyl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-4,8H,5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIQKHFEEDYBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)N=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzyl)-2-imino-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

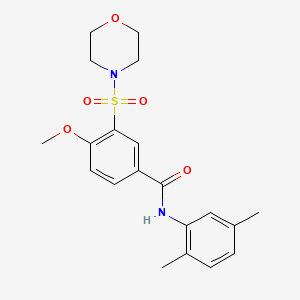
![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)
![5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4891153.png)
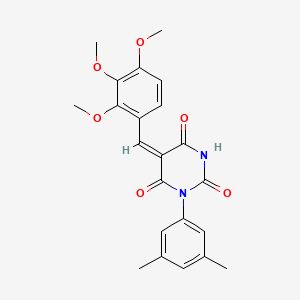
![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)
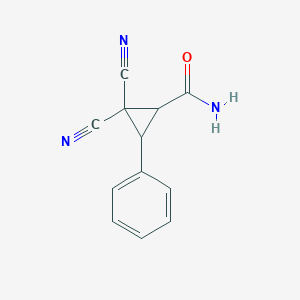
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(tetrahydro-2H-pyran-4-ylamino)nicotinamide](/img/structure/B4891177.png)
![6-(2-ethoxy-1-naphthyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891187.png)
![diethyl [2-(2-{[(4-chlorophenyl)amino]carbonyl}hydrazino)-2-oxoethyl]phosphonate](/img/structure/B4891194.png)
![[1-({1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4891203.png)
![methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4891215.png)
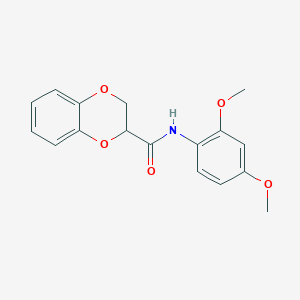
![4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4891228.png)
